molecular formula C16H14N4OS B4452426 4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B4452426
M. Wt: 310.4 g/mol
InChI Key: KWMMDIZKGRVPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another method involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring with pyridine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-11-14(15(21)19-10-13-6-2-3-8-18-13)22-16(20-11)12-5-4-7-17-9-12/h2-9H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMMDIZKGRVPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 5
4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-METHYL-N-[(PYRIDIN-2-YL)METHYL]-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-CARBOXAMIDE

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